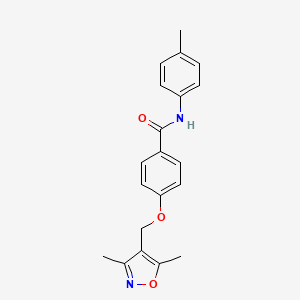

4-((3,5-Dimethylisoxazol-4-yl)methoxy)-N-(p-tolyl)benzamide

Description

4-((3,5-Dimethylisoxazol-4-yl)methoxy)-N-(p-tolyl)benzamide is a benzamide derivative featuring a 3,5-dimethylisoxazole moiety linked via a methoxy bridge to the benzamide core, with an N-(p-tolyl) substitution. This compound is synthesized through coupling reactions involving 4-((3,5-dimethylisoxazol-4-yl)methoxy)benzoic acid and p-toluidine, typically using activating agents like oxalyl chloride or HATU in dichloromethane (DCM) or dimethylformamide (DMF) .

Properties

Molecular Formula |

C20H20N2O3 |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(4-methylphenyl)benzamide |

InChI |

InChI=1S/C20H20N2O3/c1-13-4-8-17(9-5-13)21-20(23)16-6-10-18(11-7-16)24-12-19-14(2)22-25-15(19)3/h4-11H,12H2,1-3H3,(H,21,23) |

InChI Key |

POTSISFIPXACCS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3=C(ON=C3C)C |

solubility |

<0.4 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Biological Activity

4-((3,5-Dimethylisoxazol-4-yl)methoxy)-N-(p-tolyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is CHNOS with a molecular weight of 415.46 g/mol. Its structure includes a dimethylisoxazole moiety linked to a benzamide, which is key to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease pathways.

- Modulation of Signaling Pathways : It can potentially alter signaling pathways related to cell proliferation and apoptosis.

Antiviral Activity

Studies have shown that derivatives of benzamides, including this compound, possess antiviral properties. For example, related compounds have been identified as inhibitors of viral entry mechanisms, particularly against filoviruses like Ebola .

Antitumor Activity

Benzamide derivatives have demonstrated significant antitumor effects in various cancer cell lines. Research has indicated that these compounds can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. The structure-activity relationship (SAR) studies suggest that modifications to the benzamide structure can enhance cytotoxicity against specific cancer types .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Studies on similar compounds suggest that they can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Case Studies

- Antiviral Efficacy : A study explored the efficacy of related benzamide derivatives against Ebola virus entry. Compounds showed promising results in vitro, indicating potential for therapeutic development .

- Antitumor Studies : In vitro studies on breast cancer cell lines demonstrated that benzamide derivatives could significantly reduce cell viability and induce apoptosis. The combination therapy with doxorubicin showed enhanced effects compared to single-agent treatments .

- Inflammation Models : Animal studies indicated that similar compounds could significantly reduce markers of inflammation in models of acute and chronic inflammatory diseases .

Data Table: Summary of Biological Activities

Scientific Research Applications

Biological Activities

1. Anti-inflammatory and Analgesic Properties

Research indicates that compounds similar to 4-((3,5-Dimethylisoxazol-4-yl)methoxy)-N-(p-tolyl)benzamide exhibit anti-inflammatory and analgesic effects. The isoxazole ring may enhance the pharmacological properties by modulating neurotransmitter systems or inhibiting specific enzymes involved in inflammatory pathways.

2. Neuroprotective Effects

The compound's structural characteristics suggest potential neuroprotective applications, particularly in the context of neurodegenerative diseases. Similar compounds have shown efficacy in inhibiting monoamine oxidase (MAO), which is relevant for treating conditions like depression associated with neurodegeneration .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step chemical reactions, including nucleophilic substitutions and acylation processes. The benzamide moiety allows for various chemical modifications that can optimize biological activity.

Case Studies and Research Findings

Case Study 1: Binding Affinity Studies

Preliminary studies have focused on the binding affinity of this compound to various biological targets. These studies suggest its potential interaction with receptors involved in pain modulation and inflammatory responses. Further research is needed to elucidate its precise mechanisms of action.

Case Study 2: In Vitro Biological Evaluations

In vitro evaluations have demonstrated that similar compounds exhibit significant inhibitory activity against acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease. The presence of the isoxazole ring may contribute to enhanced selectivity and potency against AChE .

Comparison with Similar Compounds

Physicochemical and Reactivity Differences

- Isoxazole Stability : The 3,5-dimethylisoxazole group in the target compound enhances metabolic stability compared to unsubstituted isoxazoles (e.g., compound 6 in Table 1), as methyl groups reduce oxidative degradation .

- Solubility: The N-(p-tolyl) group increases hydrophobicity relative to analogs with polar substituents like diethylamino (compound 27) or pyridyl (e.g., Compound 1 in ) .

- Reactivity : The methoxy bridge in the target compound facilitates nucleophilic substitutions, whereas thiadiazole-containing analogs (e.g., compound 6) exhibit higher electrophilicity due to the electron-deficient thiadiazole ring .

Structure-Activity Relationship (SAR) Insights

- Isoxazole Substitution : The 3,5-dimethylisoxazole moiety is critical for steric shielding, as seen in compound 21 (Table 1), where this group improves binding affinity in piperazine-linked systems .

- Aromatic Tail Flexibility : The p-tolyl group in the target compound provides optimal π-π stacking interactions compared to bulkier substituents (e.g., phenyl-thiadiazole in compound 6), which may hinder receptor access .

Research Findings and Challenges

- Synthetic Challenges : Low yields (18–47%) in the target compound’s synthesis highlight difficulties in coupling sterically hindered aromatic amines with activated carboxylic acids .

- Comparative Bioactivity : While direct bioactivity data for the target compound are lacking, analogs like compound 21 demonstrate that the 3,5-dimethylisoxazole group synergizes with piperazine moieties to enhance pharmacological profiles (e.g., kinase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.